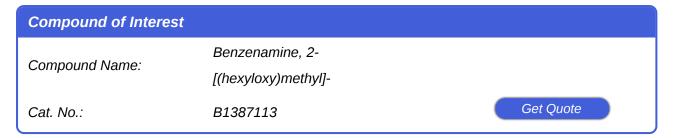


# An In-depth Technical Guide on Benzenamine, 2-[(hexyloxy)methyl]-

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Benzenamine, 2-[(hexyloxy)methyl]- (CAS No. 93-26-5) is a chemical compound for which publicly available scientific literature and data are scarce. This guide summarizes the limited available information and provides a hypothetical framework for its synthesis and characterization, based on established principles of organic chemistry. Due to the absence of published research, this document serves as a foundational overview rather than an exhaustive review of its properties and applications.

### Introduction

Benzenamine, 2-[(hexyloxy)methyl]- is an organic molecule containing a substituted aniline moiety. The structure suggests potential applications in areas where aniline derivatives are commonly employed, such as in the synthesis of dyes, polymers, and pharmaceuticals. However, a comprehensive search of scientific databases and chemical supplier information reveals a significant lack of published studies on its discovery, history, synthesis, and biological activity. This guide aims to consolidate the known information and propose a theoretical synthetic route, highlighting the need for further investigation into this compound.

## **Compound Identification and Properties**



The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Identifier	Value
Chemical Name	Benzenamine, 2-[(hexyloxy)methyl]-
CAS Number	93-26-5
Molecular Formula	C13H21NO
Molecular Weight	207.31 g/mol

Note: Physical and spectroscopic data are not available in published literature.

## **Hypothetical Synthesis Pathway**

In the absence of documented synthetic protocols, a plausible route for the preparation of **Benzenamine**, **2-[(hexyloxy)methyl]-** can be proposed based on standard organic chemistry transformations. A common approach would involve the Williamson ether synthesis followed by the reduction of a nitro group.



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